N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]sulfanyl}acetamide
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]sulfanyl}acetamide is a structurally complex acetamide derivative featuring a trifluoromethyl-substituted phenyl ring, a pyrimidine core linked via a sulfanyl group, and a 5-methylpyrazole substituent. This compound’s design integrates pharmacophores commonly associated with agrochemical and pharmaceutical activity, including halogenation (chlorine), trifluoromethyl groups (enhancing lipophilicity and metabolic stability), and heterocyclic systems (pyrimidine and pyrazole) known for target-binding versatility .
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[6-(5-methylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3N5OS/c1-10-4-5-24-26(10)14-7-16(23-9-22-14)28-8-15(27)25-13-6-11(17(19,20)21)2-3-12(13)18/h2-7,9H,8H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYHMWWSVKIUQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1C2=CC(=NC=N2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups, which contribute to its biological activity. The IUPAC name is indicative of its intricate design, including a chloro and trifluoromethyl group on the phenyl ring and a pyrimidine moiety linked through a sulfanyl group.
| Property | Value |
|---|---|
| Molecular Formula | C17H20ClF3N4O |
| Molecular Weight | 392.81 g/mol |
| CAS Number | 1207059-56-0 |
The biological activity of this compound involves several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, potentially affecting metabolic pathways. For instance, it has been shown to inhibit phospholipase A2, which is crucial in lipid metabolism and inflammatory responses .
- Receptor Modulation : Interaction with specific receptors can lead to various physiological effects, including anti-inflammatory and analgesic activities.
- Cellular Signaling : By modulating intracellular signaling pathways, the compound may influence cell proliferation and apoptosis.
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For example, compounds with similar structures have shown activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM .
Anticancer Potential
Research suggests that the compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In vitro studies have demonstrated that structural analogs can effectively reduce cell viability in various cancer cell lines.
Anti-inflammatory Effects
The inhibition of phospholipase A2 by this compound indicates potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases such as arthritis or asthma.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Tuberculosis : A series of substituted benzamide derivatives were synthesized and tested for anti-tubercular activity, revealing promising results for compounds structurally related to this compound .
- Anticancer Research : Investigations into the cytotoxicity of related compounds against human cancer cell lines showed significant inhibition rates, suggesting that modifications on the pyrazole or pyrimidine rings could enhance anticancer efficacy.
- Inflammation Studies : Inhibition assays demonstrated that certain derivatives could significantly reduce inflammatory markers in cellular models, indicating potential therapeutic applications in chronic inflammatory conditions .
Comparison with Similar Compounds
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide ()
- Structural Differences: Replaces the pyrimidine-sulfanyl group with a simpler chloroacetamide chain and a cyano-substituted pyrazole.
- Synthesis : Prepared via THF-mediated reactions at low temperatures, contrasting with the target compound’s likely multi-step synthesis involving pyrimidine functionalization .
N-(4-chloro-3-(trifluoromethyl)phenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()
- Structural Differences : Substitutes pyrimidine with a triazole ring and introduces a thiophene group.
- Functional Impact : The triazole-thiophene system may improve solubility and metal-binding capacity compared to the target’s pyrimidine-pyrazole system. Such modifications are critical in optimizing pharmacokinetics in antiparasitic agents .
N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide ()
- Structural Differences : Features a pyridine-linked pyrazole carboxamide instead of a pyrimidine-sulfanyl-acetamide backbone.
Q & A
Q. How can synthetic protocols for N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]sulfanyl}acetamide be optimized to improve yield and purity?
Methodological Answer:
- Catalyst Selection : Pyridine and Zeolite (Y-H) are effective catalysts for condensation reactions involving sulfanyl-acetamide derivatives, as demonstrated in analogous syntheses .
- Temperature Control : Reflux at 150°C under an oil bath ensures efficient reaction completion while minimizing side-product formation .
- Purification : Recrystallization using ethanol or mixed solvent systems (e.g., ice/HCl) enhances purity post-synthesis .
- Key Parameters : Monitor reaction progress via TLC or HPLC to terminate reactions at optimal conversion points .
Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?
Methodological Answer:
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) is widely used for resolving crystal structures of sulfanyl-acetamide derivatives, enabling precise bond-length and angle measurements .
- Spectroscopy :
- NMR : H and C NMR confirm substituent positions (e.g., trifluoromethyl, pyrimidine, and pyrazole moieties) .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
- Elemental Analysis : Quantifies C, H, N, and S content to verify stoichiometry .
Advanced Research Questions
Q. How can researchers investigate the compound's mechanism of action in biological systems?
Methodological Answer:
- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with enzymes like Janus kinases (JAKs), leveraging structural analogs such as AZD1480, a known JAK2 inhibitor .
- In Vitro Assays :
- In Vivo Models : Evaluate efficacy in murine TEL-Jak2 xenograft models, monitoring tumor regression and pharmacokinetics (e.g., plasma half-life) .
Q. How should contradictory data in biological assays (e.g., varying IC50_{50}50 across studies) be resolved?
Methodological Answer:
- Standardization : Ensure consistent assay conditions (e.g., cell line passage number, serum concentration) to reduce variability .
- Orthogonal Validation : Confirm activity via multiple methods (e.g., Western blot for phosphorylated STAT proteins alongside proliferation assays) .
- Structural Analog Comparison : Compare results with structurally related compounds (e.g., 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives) to identify structure-activity trends .
Q. What computational strategies are effective for predicting the compound's reactivity and stability?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model electron density maps, predicting sites for electrophilic/nucleophilic attack (e.g., sulfanyl group reactivity) .
- Degradation Studies : Simulate hydrolysis under varying pH conditions using molecular dynamics (e.g., GROMACS) to assess stability .
- PubChem Data : Leverage physicochemical properties (e.g., LogP, polar surface area) from PubChem entries of analogs for solubility and bioavailability predictions .
Q. What strategies enable functionalization of the core structure for structure-activity relationship (SAR) studies?
Methodological Answer:
- Site-Specific Modifications :
- Pyrazole Ring : Introduce substituents at the 5-methyl position via Suzuki-Miyaura coupling .
- Pyrimidine-Sulfanyl Linker : Replace sulfur with selenium or oxygen to study electronic effects on bioactivity .
- Protecting Groups : Use Boc or Fmoc groups to selectively modify the acetamide nitrogen during derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
